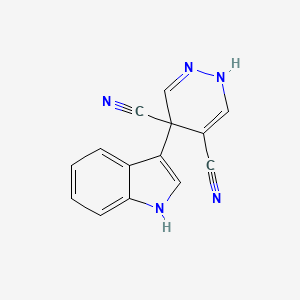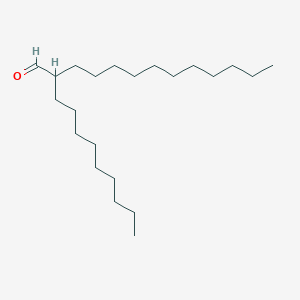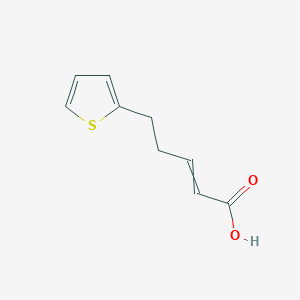
5-(Thiophen-2-YL)pent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-2-YL)pent-2-enoic acid is an organic compound that features a thiophene ring attached to a pentenoic acid chain. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various biologically active molecules. The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-YL)pent-2-enoic acid typically involves the formation of the thiophene ring followed by its attachment to the pentenoic acid chain. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) to form the thiophene ring . The thiophene ring can then be functionalized to introduce the pentenoic acid moiety through various organic reactions such as Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale cyclization reactions using sulfurizing agents and subsequent functionalization steps. The process is optimized for yield and purity, employing catalysts and controlled reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Thiophen-2-YL)pent-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the pentenoic acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the double bond in the pentenoic acid chain can produce saturated carboxylic acids .
Wissenschaftliche Forschungsanwendungen
5-(Thiophen-2-YL)pent-2-enoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Thiophen-2-YL)pent-2-enoic acid and its derivatives involves interactions with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, influencing their function. For example, thiophene-containing compounds have been shown to inhibit enzymes and modulate receptor activity, leading to their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Similar in structure but lacks the pentenoic acid chain.
2,5-Dimethylthiophene: Contains additional methyl groups on the thiophene ring.
Thiophene-3-carboxylic acid: The carboxylic acid group is attached at a different position on the thiophene ring.
Uniqueness
5-(Thiophen-2-YL)pent-2-enoic acid is unique due to the presence of both the thiophene ring and the pentenoic acid chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
920007-10-9 |
|---|---|
Molekularformel |
C9H10O2S |
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
5-thiophen-2-ylpent-2-enoic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h2-3,5-7H,1,4H2,(H,10,11) |
InChI-Schlüssel |
WHNZVCYJWWASJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CCC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


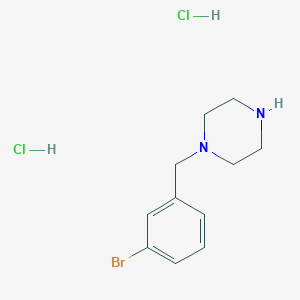
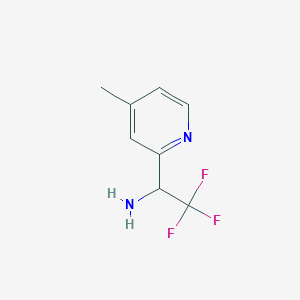

![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
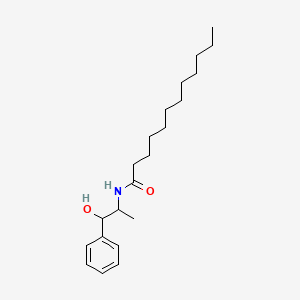
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12626910.png)
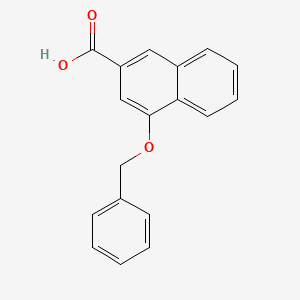

![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)

![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
